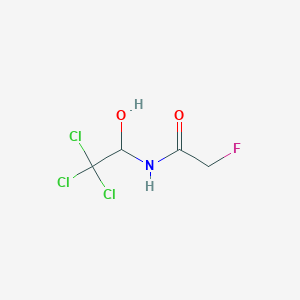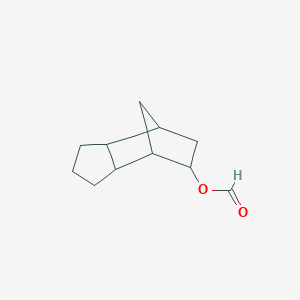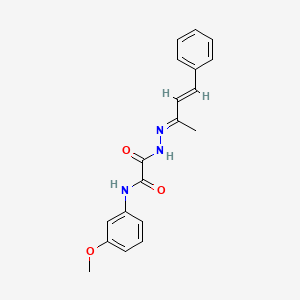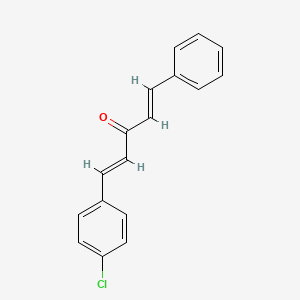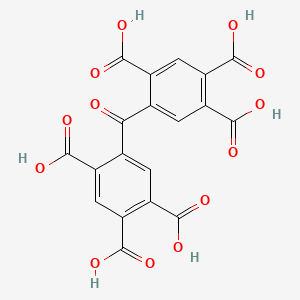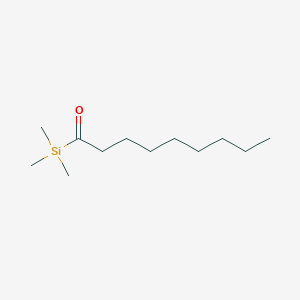
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as ethanol. This reaction is carried out under reflux conditions to facilitate the formation of the desired thiazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1,3-thiazinane
- 2-(4-Methoxyphenyl)-1,3-thiazolidine
- 2-(4-Methoxyphenyl)-1,3-thiazepine
Uniqueness
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
79128-46-4 |
|---|---|
Molecular Formula |
C11H16ClNOS |
Molecular Weight |
245.77 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11;/h3-6,11-12H,2,7-8H2,1H3;1H |
InChI Key |
NSOVVVLHIZXLKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCCS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


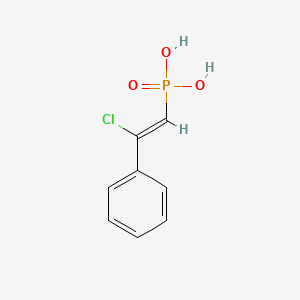
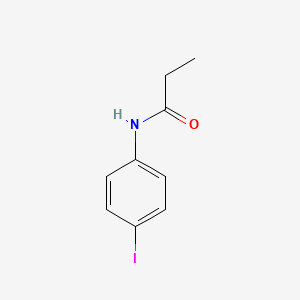
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)


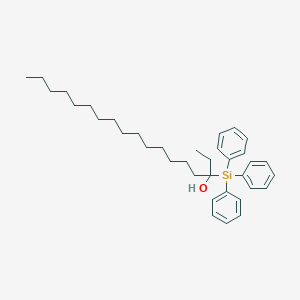
![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
